PDHU Scaffold Hydrolytic Stability vs. Glutarimide CRBN Ligands – Class-Level Comparison
The PDHU scaffold, of which the target compound is a direct structural member, demonstrates markedly superior hydrolytic stability compared to glutarimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide). Jarusiewicz et al. (2023) reported that PD-based PROTACs exhibited improved chemical stability in cell culture media relative to both IMiD-based and phenyl glutarimide (PG)-based PROTACs, with this stability translating to enhanced protein degradation efficacy and cellular potency [1]. The hexahydropyrimidine-2,4-dione ring lacks the labile glutarimide ring-opened hydrolysis pathway that plagues thalidomide analogs even under physiological conditions [1][2].
| Evidence Dimension | Hydrolytic stability in cell culture media |
|---|---|
| Target Compound Data | PD-based PROTACs: improved chemical stability and consequently improved protein degradation efficacy (qualitative, reported across PD-PROTAC series) [1] |
| Comparator Or Baseline | IMiD-based PROTACs (thalidomide/lenalidomide/pomalidomide conjugates): known to undergo hydrolysis in commonly utilized cell culture media [1][2] |
| Quantified Difference | Quantitative half-life data for this specific compound not available; class-level advantage demonstrated via superior degradation potency of PD-PROTACs vs. IMiD-PROTACs in cellular assays [1] |
| Conditions | Cell culture media; PROTAC conjugates evaluated in cellular degradation assays [1] |
Why This Matters
For procurement decisions in PROTAC development programs, the PDHU core eliminates the hydrolytic instability and racemization liabilities of glutarimide ligands, reducing the risk of compound degradation during biological assays and simplifying analytical characterization.
- [1] Jarusiewicz JA, et al. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Med Chem Lett. 2023;14(2):141-145. DOI: 10.1021/acsmedchemlett.2c00436. View Source
- [2] Xie H, Li C, Tang H, et al. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. J Med Chem. 2023;66(4):2904-2917. View Source
